molecular formula C7H6ClF5O2S B2933735 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride CAS No. 2460750-23-4

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride

Cat. No.: B2933735
CAS No.: 2460750-23-4
M. Wt: 284.63
InChI Key: SBRPFCLZGUOAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is a specialized chemical compound characterized by its unique bicyclic structure and the presence of a sulfonyl chloride functional group. This compound is part of a class of fluorinated organic compounds, which are known for their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves multiple steps, starting with the formation of the bicyclic core structure. This can be achieved through a series of reactions including cyclization and fluorination processes. The sulfonyl chloride group is then introduced using appropriate reagents such as thionyl chloride (SOCl₂) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The sulfonyl chloride group can be further oxidized to produce sulfonic acids.

  • Reduction: Reduction reactions can be performed to convert the sulfonyl chloride group to sulfides or sulfoxides.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Sulfonic Acids: Resulting from oxidation reactions.

  • Sulfides/Sulfoxides: Resulting from reduction reactions.

  • Nucleophilic Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity and interactions with biomolecules.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

  • Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride exerts its effects depends on the specific application. In organic synthesis, it may act as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific molecular targets, potentially influencing biological pathways.

Comparison with Similar Compounds

  • 3-(1,1,2,2,2-Pentafluoroethyl)piperidin-2-one: Another fluorinated compound with a different core structure.

  • 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine: Similar bicyclic structure but with an amine group instead of sulfonyl chloride.

Uniqueness: 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to its combination of a highly fluorinated ethyl group and a bicyclic structure, which imparts exceptional stability and reactivity. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF5O2S/c8-16(14,15)5-1-4(2-5,3-5)6(9,10)7(11,12)13/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRPFCLZGUOAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)S(=O)(=O)Cl)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.